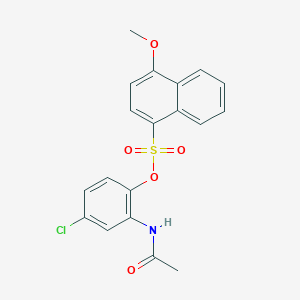
4-Chloro-2-acetamidophenyl 4-methoxynaphthalene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-acetamidophenyl 4-methoxynaphthalene-1-sulfonate is a complex organic compound that features a combination of chloro, acetamido, methoxy, and sulfonate functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-acetamidophenyl 4-methoxynaphthalene-1-sulfonate typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: The starting material, 4-chlorophenol, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Acetylation: The amino group is acetylated to form the acetamido derivative.
Sulfonation: The acetamido derivative is then reacted with 4-methoxynaphthalene-1-sulfonyl chloride to introduce the sulfonate group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反应分析
Types of Reactions
4-Chloro-2-acetamidophenyl 4-methoxynaphthalene-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonate group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce new functional groups at the chloro or methoxy positions.
科学研究应用
4-Chloro-2-acetamidophenyl 4-methoxynaphthalene-1-sulfonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in biochemical assays and as a probe to study enzyme activities.
Industry: It may be used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 4-Chloro-2-acetamidophenyl 4-methoxynaphthalene-1-sulfonate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to participate in various biochemical pathways, influencing cellular processes and activities.
相似化合物的比较
Similar Compounds
4-Chloro-2-methylphenol: Similar in structure but lacks the acetamido and sulfonate groups.
4-Chloro-2-acetamidophenol: Similar but does not have the methoxynaphthalene sulfonate moiety.
4-Methoxynaphthalene-1-sulfonic acid: Contains the sulfonate group but lacks the chloro and acetamido functionalities.
Uniqueness
4-Chloro-2-acetamidophenyl 4-methoxynaphthalene-1-sulfonate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
(2-acetamido-4-chlorophenyl) 4-methoxynaphthalene-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO5S/c1-12(22)21-16-11-13(20)7-8-18(16)26-27(23,24)19-10-9-17(25-2)14-5-3-4-6-15(14)19/h3-11H,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOTWLMIZIIFQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)Cl)OS(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
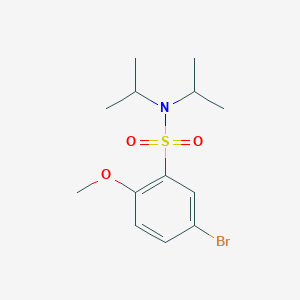
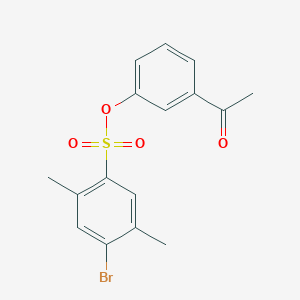
![4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzene-1-sulfonamide](/img/structure/B7451501.png)
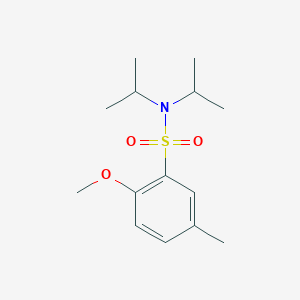
![4-bromo-2-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methylbenzene-1-sulfonamide](/img/structure/B7451510.png)
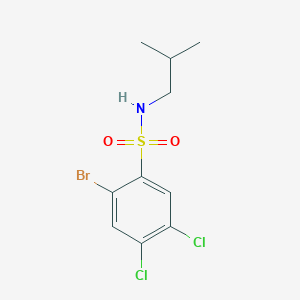
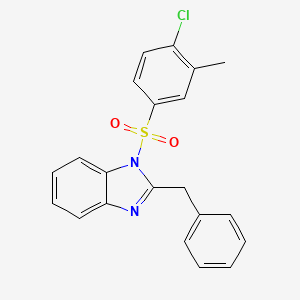
![N-{[1,1'-biphenyl]-2-yl}-4,5-dichloro-2-methylbenzene-1-sulfonamide](/img/structure/B7451528.png)
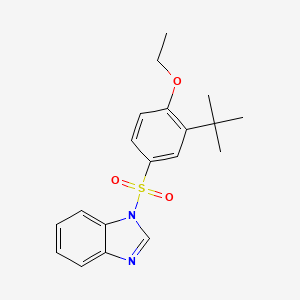
![1-[4-Bromo-5-methyl-2-(propan-2-yl)benzenesulfonyl]-4-ethylpiperazine](/img/structure/B7451566.png)

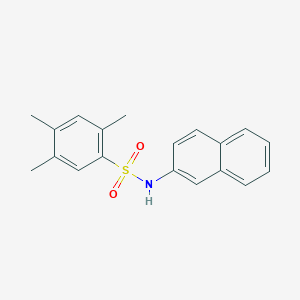
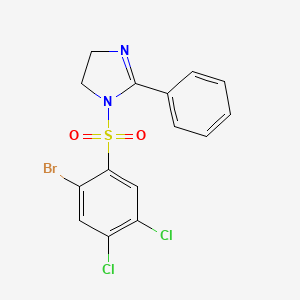
![4-chloro-N-[(4-methylphenyl)methyl]naphthalene-1-sulfonamide](/img/structure/B7451581.png)
